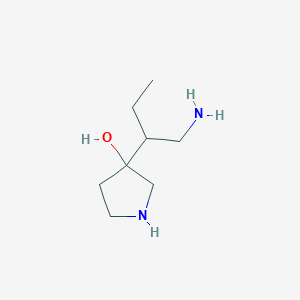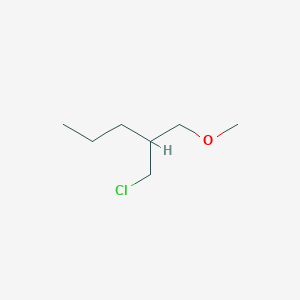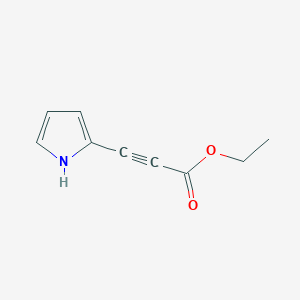
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a quinoline ring system with three methyl groups attached at positions 2, 5, and 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of aniline derivatives with ketones or aldehydes followed by cyclization can yield tetrahydroquinoline derivatives. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, the compound may modulate signaling pathways related to oxidative stress and apoptosis, thereby protecting neuronal cells from damage .
Vergleich Mit ähnlichen Verbindungen
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound also exhibits antioxidant properties and has been studied for its neuroprotective effects in experimental models of Parkinson’s disease.
2-Phenyl-1,3-oxazol-5(4H)-ones: These compounds are synthesized from hydroquinoline derivatives and have shown potential as inhibitors of gluconate 2-dehydrogenase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2,5,8-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-5,10,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
WNPPOLZHSKATMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C=CC(=C2N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
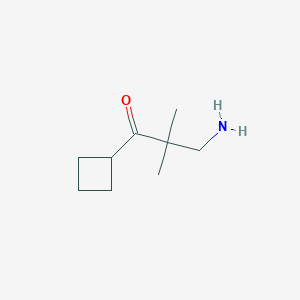

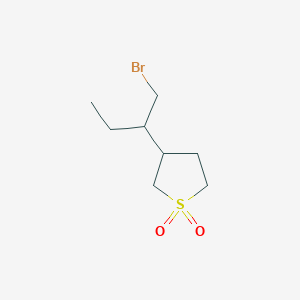
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
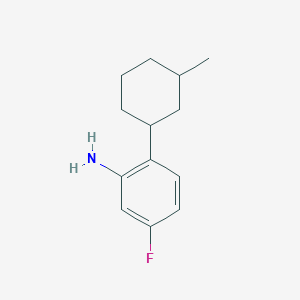
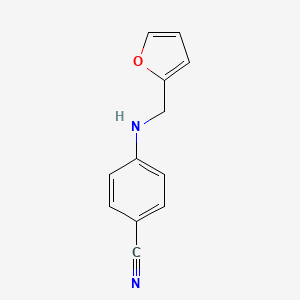
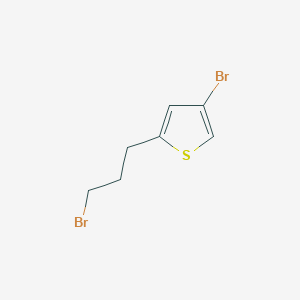
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
